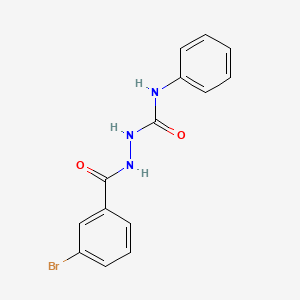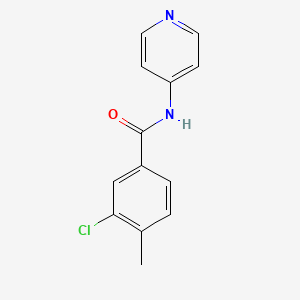![molecular formula C17H17ClN2O2 B5769065 N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5769065.png)
N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide, also known as TAK-659, is a small-molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and progression of B-cell malignancies.
Wirkmechanismus
BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide blocks the downstream signaling events that lead to B-cell activation and proliferation. This results in the induction of apoptosis (programmed cell death) in B-cell malignancies and the suppression of tumor growth.
Biochemical and Physiological Effects:
In addition to its antitumor activity, N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide has been shown to have other biochemical and physiological effects. It can inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various autoimmune diseases. N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide can also modulate the function of immune cells, such as T-cells and natural killer (NK) cells, which play a critical role in the immune response against cancer and infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide is its high selectivity for BTK, which minimizes off-target effects and reduces toxicity. N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide also has good pharmacokinetic properties, such as high oral bioavailability and long half-life, which make it suitable for clinical use. However, N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide has some limitations for lab experiments, such as its low solubility in water and its instability under acidic conditions. These issues can be addressed by using appropriate solvents and pH conditions.
Zukünftige Richtungen
There are several future directions for the development and application of N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide. One direction is the optimization of the dosing regimen and the combination therapy with other anticancer drugs. Another direction is the investigation of the mechanism of resistance to BTK inhibitors and the development of strategies to overcome it. N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide can also be tested in other types of cancer and autoimmune diseases, where BTK is implicated in the pathogenesis. Finally, the safety and efficacy of N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide in combination with immunotherapy, such as checkpoint inhibitors, can be explored.
Conclusion:
In conclusion, N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide is a promising small-molecule inhibitor of BTK, which has shown potent antitumor activity in preclinical and clinical studies. It has also demonstrated other biochemical and physiological effects, which broaden its potential therapeutic applications. While there are some limitations for lab experiments, N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide has several advantages that make it a valuable tool for scientific research. Further studies are needed to fully explore the potential of N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide in cancer and autoimmune diseases.
Synthesemethoden
The synthesis of N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide involves a series of chemical reactions starting from 3-chloro-2-nitroaniline and morpholine. The final product is obtained by reacting the intermediate with benzoyl chloride. The overall yield of the synthesis is around 30%, and the purity of the product is above 98%.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has shown potent antitumor activity in vitro and in vivo, both as a single agent and in combination with other anticancer drugs. N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide has also been tested in clinical trials for the treatment of relapsed or refractory CLL and MCL, and has shown promising results in terms of efficacy and safety.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-14-7-4-8-15(16(14)20-9-11-22-12-10-20)19-17(21)13-5-2-1-3-6-13/h1-8H,9-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRMKOMFCKERAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-morpholin-4-ylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{benzyl[4-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5768992.png)


![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5769009.png)

![ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5769018.png)

![2-nitrobenzaldehyde [4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5769037.png)


![methyl 3-[(2,4-dichlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5769053.png)


